2-Bromo-1-(2-hydroxyphenyl)ethanone: A Pivotal Scaffold in Heterocyclic Chemistry
2-Bromo-1-(2-hydroxyphenyl)ethanone: A Pivotal Scaffold in Heterocyclic Chemistry
Executive Summary
2-Bromo-1-(2-hydroxyphenyl)ethanone (CAS: 2491-36-3) is a highly reactive
This technical guide provides a rigorous analysis of its physicochemical properties, a validated selective synthesis protocol using Copper(II) bromide to minimize side reactions, and a safety framework for handling this potent lachrymator.
Part 1: Structural Characterization & Physicochemical Properties
Molecular Identity
The molecule consists of a phenyl ring substituted at the ortho position with a hydroxyl group and a bromoacetyl group. A critical structural feature is the intramolecular hydrogen bond between the phenolic hydrogen and the carbonyl oxygen. This interaction stabilizes the planar conformation but also increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.
| Property | Data |
| IUPAC Name | 2-Bromo-1-(2-hydroxyphenyl)ethan-1-one |
| Common Synonyms | 2-Bromo-2'-hydroxyacetophenone; |
| CAS Number | 2491-36-3 (Note: Do not confuse with precursor 118-93-4) |
| Molecular Formula | |
| Molecular Weight | 215.04 g/mol |
| Melting Point | 44–48 °C |
| Appearance | Off-white to yellow crystalline solid |
| Solubility | Soluble in |
Spectroscopic Signature
-
-NMR (
): The phenolic proton ( ) typically appears downfield ( ppm) due to strong intramolecular hydrogen bonding. The methylene protons ( ) appear as a singlet around ppm. -
IR Spectrum: Characteristic carbonyl stretch (
) shifted to lower wavenumbers ( ) due to conjugation and H-bonding.
Part 2: Validated Synthesis Protocol (The King Method)
The Challenge of Selectivity
Direct bromination of 2'-hydroxyacetophenone using elemental bromine (
To ensure Trustworthiness and high yield, this guide recommends the Copper(II) Bromide (
Reagents & Equipment[3][4][8]
-
Substrate: 2'-Hydroxyacetophenone (10 mmol, 1.36 g).
-
Brominating Agent: Copper(II) bromide (
) (20 mmol, 4.47 g) - Must be finely divided. -
Solvent System: Chloroform (
) / Ethyl Acetate (EtOAc) (1:1 ratio, 40 mL). -
Apparatus: 100 mL Round Bottom Flask (RBF), Reflux Condenser, Magnetic Stirrer, Calcium Chloride drying tube.
Step-by-Step Methodology
-
Preparation: In the 100 mL RBF, suspend 4.47 g of finely powdered
in 20 mL of Ethyl Acetate. Heat to reflux with vigorous stirring. -
Addition: Dissolve 1.36 g of 2'-hydroxyacetophenone in 20 mL of Chloroform. Add this solution dropwise to the refluxing suspension over 15 minutes.
-
Reaction: Continue refluxing.
-
Visual Indicator: The reaction is self-indicating. The black
solid will gradually turn into a white precipitate of Copper(I) bromide ( ). -
Duration: Typically 2–4 hours. Monitor via TLC (Hexane:EtOAc 8:2) until the starting material disappears.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Filter off the white
byproduct using a Buchner funnel. -
Wash the filter cake with small portions of EtOAc.
-
Combine the filtrate and evaporate the solvent under reduced pressure (Rotary Evaporator) to yield a yellow solid.
-
-
Purification: Recrystallize from ethanol or a benzene/petroleum ether mixture to obtain analytical grade crystals (MP: 44–48 °C).
Figure 1: Workflow for the selective synthesis of 2-Bromo-1-(2-hydroxyphenyl)ethanone using the King Method.
Part 3: Synthetic Utility & Reaction Pathways[9]
The core utility of this scaffold is its ability to undergo cyclization-condensation reactions. The bromine atom acts as an excellent leaving group, while the carbonyl and hydroxyl groups provide multiple sites for nucleophilic attack.
Synthesis of Coumarins (Pechmann/Knoevenagel Type)
Reacting 2-Bromo-1-(2-hydroxyphenyl)ethanone with activated methylene compounds (e.g., diethyl malonate, ethyl acetoacetate) in the presence of a base yields 3-substituted coumarins.
Synthesis of Benzofurans
Under basic conditions (e.g.,
Figure 2: Divergent synthetic pathways leading to Benzofurans and Coumarins.
Part 4: Handling, Stability & Safety (Critical)
Lachrymator Alert
This compound is a potent lachrymator (tear-inducing agent) and a skin irritant. It is structurally related to phenacyl bromide (a riot control agent).
-
Engineering Controls: All operations, including weighing and transfer, must be performed inside a functioning chemical fume hood.
-
PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.
-
First Aid:
Stability
-
Storage: Store at 2–8 °C (refrigerated).
-
Light Sensitivity: Protect from light to prevent photolytic debromination.
-
Moisture: Keep dry; the
-bromo ketone is susceptible to hydrolysis.
References
-
King, L. C., & Ostrum, G. K. (1964). Selective Bromination with Copper(II) Bromide.[3][4][5] The Journal of Organic Chemistry, 29(12), 3459–3461.
-
ChemicalBook. (2025).[6][7] 2-Bromo-2'-hydroxyacetophenone MSDS and Properties.
- Khan, K. M., et al. (2005). Synthesis and biological evaluation of some new coumarin derivatives. Letters in Drug Design & Discovery.
-
Fisher Scientific. (2024). Safety Data Sheet: 2-Bromo-2'-hydroxyacetophenone.
